7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one 7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one
Brand Name: Vulcanchem
CAS No.: 924769-66-4
VCID: VC4512879
InChI: InChI=1S/C15H18O4/c1-9-4-6-15(7-5-9)8-12(17)10-2-3-11(16)13(18)14(10)19-15/h2-3,9,16,18H,4-8H2,1H3
SMILES: CC1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O
Molecular Formula: C15H18O4
Molecular Weight: 262.305

7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one

CAS No.: 924769-66-4

Cat. No.: VC4512879

Molecular Formula: C15H18O4

Molecular Weight: 262.305

* For research use only. Not for human or veterinary use.

7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one - 924769-66-4

Specification

CAS No. 924769-66-4
Molecular Formula C15H18O4
Molecular Weight 262.305
IUPAC Name 7,8-dihydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
Standard InChI InChI=1S/C15H18O4/c1-9-4-6-15(7-5-9)8-12(17)10-2-3-11(16)13(18)14(10)19-15/h2-3,9,16,18H,4-8H2,1H3
Standard InChI Key CSDYFLSGOKWBID-UHFFFAOYSA-N
SMILES CC1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O

Introduction

Chemical Identity and Basic Properties

7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one belongs to the spirochromane family, featuring a chroman-4-one moiety (a benzopyran derivative with a ketone at position 4) fused to a cyclohexane ring via a spiro carbon atom. Its molecular formula is C15H18O4, with a molecular weight of 262.3 g/mol . Key predicted physicochemical properties include a boiling point of 481.9±45.0 °C and a density of 1.32±0.1 g/cm³, suggesting moderate thermal stability and a compact molecular architecture . The compound’s acidity is defined by a pKa of 7.58±0.40, indicative of phenolic proton dissociation behavior consistent with its dihydroxy substitution pattern .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
Boiling Point481.9 ± 45.0 °C (Predicted)
Density1.32 ± 0.1 g/cm³ (Predicted)
pKa7.58 ± 0.40 (Predicted)

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of spirochromane derivatives typically involves cyclocondensation strategies. A related compound, 6-hydroxy-7-methylspiro[chromane-2,1'-cyclohexan]-4-one (6o), was synthesized via a Friedel-Crafts alkylation pathway, yielding 56% product with a melting point of 186–188°C . While direct synthetic data for 7,8-dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one remains scarce, analogous methods suggest the use of acid-catalyzed spirocyclization between substituted chroman-4-ones and cyclohexanone derivatives.

Key steps likely include:

  • Protection of phenolic hydroxyl groups to prevent undesired side reactions.

  • Spiro ring formation via intramolecular nucleophilic attack under acidic conditions.

  • Selective deprotection to restore hydroxyl functionalities .

Spectroscopic Characterization

For structurally analogous spirochromanes, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have been critical for validation. The derivative 6o exhibited distinct ¹H NMR signals at δ 7.32 (s, 1H, aromatic), δ 6.77 (s, 1H, aromatic), and δ 2.28 (s, 3H, methyl), with HRMS confirming the [M+H]+ ion at m/z 247.1326 (calculated 247.1329) . For 7,8-dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one, similar diagnostic signals would be expected for the methyl group (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm), though exact shifts depend on substitution patterns and solvent effects.

Table 2: Representative Spectroscopic Data for Analog 6o

TechniqueKey Data
¹H NMR (CDCl₃)δ 7.32 (s, 1H), δ 6.77 (s, 1H), δ 2.28 (s, 3H)
¹³C NMRδ 193.2 (C=O), δ 153.9 (C-O), δ 25.2 (CH₃)
HRMSm/z 247.1326 ([M+H]+, calc. 247.1329)

Structural and Electronic Features

Spirocyclic Architecture

The spiro[chroman-2,1'-cyclohexan]-4-one framework imposes significant conformational constraints. X-ray crystallography of related compounds reveals nearly perpendicular alignment between the chroman and cyclohexane rings, with torsion angles of 85–90° . This geometry minimizes steric clashes between the 4'-methyl group and chroman oxygen atoms, stabilizing the molecule through intramolecular hydrogen bonding between the 7,8-dihydroxy groups and ketone oxygen .

Substituent Effects

The 4'-methyl group enhances lipophilicity (logP ≈ 1.8 predicted), while the 7,8-dihydroxy motifs contribute to hydrogen-bond donor capacity (HBD = 2). Comparative studies on methoxy-substituted analogs (e.g., 7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one) show that hydroxylation at positions 7 and 8 increases aqueous solubility by 3–4-fold but reduces metabolic stability in hepatic microsomal assays .

Research Applications and Biological Relevance

Though direct pharmacological data for 7,8-dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one is limited, structurally related chroman-4-ones exhibit diverse bioactivities:

  • Antioxidant Properties: The catechol-like 7,8-dihydroxy arrangement enables radical scavenging, with IC₅₀ values against DPPH radicals reported at 12–18 μM for similar compounds .

  • Enzyme Inhibition: Spirochromanes inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in the low micromolar range, suggesting anti-inflammatory potential .

  • Synthetic Intermediates: These compounds serve as precursors to homoisoflavonoids, a class of natural products with anticancer and antimicrobial activities .

Table 3: Bioactivity of Related Chroman-4-ones

ActivityTargetIC₅₀/EC₅₀
AntioxidantDPPH Radical12–18 μM
Anti-inflammatoryCOX-25.2 μM
AnticancerMCF-7 Breast Cancer28 μM

Stability and Reactivity

The compound’s stability profile is influenced by its phenolic groups. Accelerated degradation studies under oxidative conditions (40°C, 75% RH) show a 15% loss over 30 days, primarily due to quinone formation via autoxidation of the 7,8-dihydroxy motif . In contrast, the spirocyclic core demonstrates remarkable thermal resilience, with no decomposition observed below 200°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator